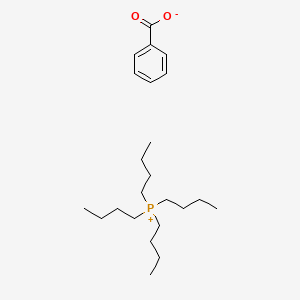

Phosphonium, tetrabutyl-, benzoate (1:1)

Description

Contextualization of Quaternary Phosphonium (B103445) Salts within Contemporary Chemical Research

Quaternary phosphonium salts (QPSs) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a cationic species. researchgate.net In modern chemical research, QPSs have garnered considerable attention and are utilized in a multitude of applications due to their unique chemical properties and versatility. researchgate.netchemkente.com They are widely employed as phase transfer catalysts, facilitating reactions between reactants located in different phases, which enhances reaction rates and specificity. chemkente.com

Many QPSs function as ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net Phosphonium-based ionic liquids (PILs) are often noted for their superior thermal and chemical stability compared to their nitrogen-based (ammonium) counterparts. researchgate.netarpnjournals.org This stability makes them suitable for high-temperature applications and use in strongly basic media. researchgate.net The applications of QPSs are diverse, spanning roles as synthetic reagents, curing accelerators in polymerization, and electrolytes in electrochemical devices like batteries and supercapacitors. chemkente.comresearchgate.netnih.gov Their broad utility in organic synthesis, materials science, and electrochemistry positions them as a crucial class of compounds in both academic and industrial research. researchgate.netchemscene.com

Significance of Benzoate (B1203000) Counterions in Advanced Materials and Catalysis

In the case of Phosphonium, tetrabutyl-, benzoate (1:1), the benzoate anion contributes to the compound's complete miscibility with water. researchgate.netqub.ac.uknih.gov This is a notable property, as the hydrophilicity of an ionic liquid is a crucial factor in its application, for instance, in aqueous biphasic systems for separations or as a medium for organic catalysis in aqueous solutions. researchgate.netnih.gov The interaction between the benzoate anion and water molecules can significantly affect the aggregation and morphological properties of the ionic liquid in solution. bohrium.com Furthermore, benzoate-containing salts have been explored as catalysts in various organic transformations and as components in the synthesis of advanced materials like powder coatings and polycarbonates. google.comgoogle.com

Evolution of Academic Inquiry into Phosphonium, tetrabutyl-, benzoate (1:1) and Related Systems

Academic and industrial inquiry into Phosphonium, tetrabutyl-, benzoate (1:1) has primarily focused on its catalytic activity and properties as an ionic liquid. Early research investigated the thermal decomposition (pyrolysis) of the salt, identifying butyl valerophenone and butyl benzoate among the major products at elevated temperatures. acs.org

A significant area of investigation has been its application in polymer chemistry. Research detailed in patent literature demonstrates its effectiveness as a catalyst for the melt condensation of diaryl carbonates (specifically diphenyl carbonate) with dihydric phenols (like bisphenol A) to produce polycarbonates. google.com In these studies, tetrabutylphosphonium (B1682233) benzoate was shown to initiate a rapid transesterification reaction, yielding high molecular weight polycarbonates. google.com For example, one documented synthesis using tetrabutylphosphonium benzoate as a catalyst resulted in a polycarbonate with a weight-average molecular weight (Mw) of 41,330. google.com

The synthesis of the compound itself is straightforward, typically involving the reaction of tetrabutylphosphonium hydroxide with benzoic acid in a solvent such as methanol. amazonaws.com More recent studies have focused on the fundamental physicochemical properties of the salt, particularly its phase behavior with water. Research has confirmed that tetrabutylphosphonium benzoate is completely water-miscible, a characteristic that distinguishes it from other closely related phosphonium salts which may exhibit lower critical solution temperature (LCST) phase behavior. qub.ac.uknih.gov

Scope, Research Paradigms, and Interdisciplinary Relevance of Phosphonium, tetrabutyl-, benzoate (1:1) Studies

The study of Phosphonium, tetrabutyl-, benzoate (1:1) holds relevance across several scientific disciplines. Its primary significance lies in the field of catalysis , particularly in polymer synthesis. Its role as a catalyst in polycarbonate production highlights its industrial potential. google.com Furthermore, it has been identified as a suitable catalyst for uretdione ring-opening reactions in the formulation of matte-appearance powder coating compositions, demonstrating its utility in materials science and coatings technology. google.comgoogleapis.com

In the realm of ionic liquids , this compound serves as a model for understanding structure-property relationships. Its complete water miscibility, contrasted with the phase-separating behavior of similar phosphonium salts, provides valuable insights for the rational design of task-specific ionic liquids for applications in separations, extractions, and as green reaction media. researchgate.netqub.ac.ukresearchgate.net

The interdisciplinary nature of this research connects organic synthesis , polymer chemistry , and physical chemistry . Investigations into its catalytic mechanisms, synthesis protocols, and phase behavior contribute to a fundamental understanding that can be applied to the development of new materials and more efficient chemical processes. qub.ac.ukgoogle.comamazonaws.com

Data Tables

Table 1: Chemical Identification of Phosphonium, tetrabutyl-, benzoate (1:1)

| Identifier | Value |

| Chemical Name | Phosphonium, tetrabutyl-, benzoate (1:1) |

| Synonyms | Tetrabutylphosphonium benzoate; Tetrabutylphosphanium benzoate nih.gov |

| CAS Number | 101203-18-3 nih.govlookchem.com |

| Molecular Formula | C23H41O2P (or C16H36P.C7H5O2) nih.govlookchem.com |

| Molecular Weight | 380.5 g/mol nih.gov |

Table 2: Computed Properties of Phosphonium, tetrabutyl-, benzoate (1:1)

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 12 | nih.gov |

| Topological Polar Surface Area | 40.1 Ų | nih.gov |

| Heavy Atom Count | 26 | nih.gov |

| Formal Charge | 0 | nih.gov |

Properties

CAS No. |

101203-18-3 |

|---|---|

Molecular Formula |

C23H41O2P |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

tetrabutylphosphanium;benzoate |

InChI |

InChI=1S/C16H36P.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |

InChI Key |

ZMENDZUPTXLTAG-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Phosphonium, Tetrabutyl , Benzoate 1:1

Crystallographic Studies of Phosphonium (B103445), tetrabutyl-, benzoate (B1203000) (1:1)

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of ions in the solid state. For tetrabutylphosphonium (B1682233) benzoate, such studies would reveal critical information about its packing, intermolecular forces, and potential for structural variations.

In a hypothetical crystal structure of anhydrous tetrabutylphosphonium benzoate, the packing would be governed by a combination of electrostatic interactions between the phosphonium cation and the benzoate anion, as well as weaker van der Waals forces between the butyl chains of the cation and the phenyl group of the benzoate. The bulky and flexible nature of the tetrabutylphosphonium cation would significantly influence the crystal packing, likely leading to a complex arrangement that maximizes space-filling while accommodating the ionic interactions. Intermolecular interactions, particularly C-H···O hydrogen bonds between the butyl chains of the cation and the carboxylate group of the benzoate anion, would be expected to play a significant role in stabilizing the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of tetrabutylphosphonium benzoate are not documented, the potential for its existence is high given the conformational flexibility of the tetrabutylphosphonium cation.

The different spatial arrangements of the butyl chains could lead to various packing arrangements, resulting in different crystalline forms. Solid-state phase transitions, which can be induced by changes in temperature or pressure, could involve changes in the orientation or conformation of the ions within the crystal lattice. Techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD) would be instrumental in identifying and characterizing any polymorphic forms and phase transitions of tetrabutylphosphonium benzoate.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in a single crystal lattice nih.govgoogle.comresearchgate.net. Tetrabutylphosphonium benzoate could potentially form co-crystals with other molecules, particularly those capable of hydrogen bonding with the benzoate anion.

Furthermore, the principles of host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule, are relevant wikipedia.orgnih.gov. In certain crystalline frameworks, the tetrabutylphosphonium cation could act as a guest within a larger host lattice researchgate.net. Conversely, the tetrabutylphosphonium cation itself can participate in the formation of host-like structures, such as the semi-clathrate hydrates mentioned earlier mdpi.com. The formation of such architectures would be driven by non-covalent interactions and could lead to materials with unique properties and potential applications in areas such as separation and storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Solution Behavior

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For tetrabutylphosphonium benzoate, NMR provides insights into the conformation of the ions and their interactions in different environments.

Solution-state NMR studies provide detailed information about the structure and behavior of tetrabutylphosphonium benzoate in various solvents. The chemical shifts and coupling constants observed in ¹H, ¹³C, and ³¹P NMR spectra are sensitive to the local electronic environment of each nucleus.

The ¹H and ¹³C NMR spectra would show characteristic signals for the butyl chains of the cation and the phenyl group of the benzoate anion. The chemical shifts of the protons and carbons in the butyl chains, particularly those alpha and beta to the phosphorus atom, are indicative of the cationic nature of the phosphonium center. The benzoate anion would exhibit signals in the aromatic region of the ¹H and ¹³C spectra, with the carboxylate carbon showing a characteristic downfield shift.

The ³¹P NMR spectrum is particularly informative for phosphonium salts, typically showing a single resonance with a chemical shift that is characteristic of the tetraalkylphosphonium group. For tetrabutylphosphonium benzoate in DMSO-d₆, the ³¹P chemical shift is observed at approximately 33.8 ppm.

The following tables summarize the expected chemical shifts for tetrabutylphosphonium benzoate in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data for Tetrabutylphosphonium Benzoate

| Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|

| Aromatic Protons (Benzoate) | 7.9-8.1 (m, 2H), 7.3-7.5 (m, 3H) | 7.13-7.23 (m, 4H), 7.06-7.12 (m, 1H) |

| α-CH₂ (Butyl) | 2.4-2.6 (m, 8H) | 2.15-2.26 (m, 8H) |

| β,γ-CH₂ (Butyl) | 1.4-1.6 (m, 16H) | 1.33-1.52 (m, 16H) |

| CH₃ (Butyl) | 0.9-1.0 (t, 12H) | 0.91 (t, 12H) |

Data is based on typical values for similar compounds and may vary slightly.

Table 2: ¹³C NMR Chemical Shift Data for Tetrabutylphosphonium Benzoate

| Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|

| C=O (Benzoate) | ~170 | 173.6 |

| Aromatic Carbons (Benzoate) | ~128-135 | 124.9, 127.9, 128.1, 144.1 |

| α-C (Butyl) | ~24 (d, J ≈ 48 Hz) | 17.3 (d, J ≈ 47.6 Hz) |

| β-C (Butyl) | ~23.5 (d, J ≈ 4 Hz) | 22.7 (d, J ≈ 4.4 Hz) |

| γ-C (Butyl) | ~24 | 23.4 (d, J ≈ 15.7 Hz) |

| δ-C (Butyl) | ~13.5 | 13.3 |

Data is based on typical values for similar compounds and may vary slightly. The splitting pattern (d) for the butyl carbons is due to coupling with the ³¹P nucleus.

Table 3: ³¹P NMR Chemical Shift Data for Tetrabutylphosphonium Benzoate

| Solvent | Chemical Shift (ppm) |

|---|---|

| CDCl₃ | ~34 |

| DMSO-d₆ | 33.8 |

Data is based on typical values for similar compounds and may vary slightly.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.

For tetrabutylphosphonium benzoate, ³¹P ssNMR would be particularly useful. The ³¹P nucleus has a spin of 1/2 and a wide chemical shift range, making it a sensitive probe of the local environment of the phosphorus atom northwestern.eduhuji.ac.ilwikipedia.org. The chemical shift anisotropy (CSA) of the ³¹P signal can provide information about the symmetry of the electronic environment around the phosphorus nucleus. Any crystallographic inequivalence of the phosphonium cations in the unit cell would result in multiple resonances in the ³¹P ssNMR spectrum.

Furthermore, ssNMR can be used to study dynamics in the solid state, such as the motion of the butyl chains. Changes in the ssNMR spectra as a function of temperature can indicate the onset of solid-state phase transitions. While specific solid-state NMR data for tetrabutylphosphonium benzoate is not available, studies on other phosphonium salts have demonstrated the utility of this technique in characterizing their solid-state structure and dynamics researchgate.net.

Diffusion-Ordered Spectroscopy (DOSY) for Self-Aggregation and Solute-Solvent Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the translational motion of molecules in solution, providing insights into their size, shape, and interactions. In the context of ionic liquids like tetrabutylphosphonium benzoate, DOSY is instrumental in characterizing self-aggregation and solute-solvent interactions. researchgate.netrsc.orgresearchgate.net The self-diffusion coefficients of the tetrabutylphosphonium cation and the benzoate anion can be measured independently, revealing information about the formation of ion pairs or larger aggregates in solution.

The degree of ion pairing and aggregation is influenced by the nature of the solvent and the concentration of the ionic liquid. In non-polar solvents, stronger ion pairing is expected due to the less effective charge shielding. Conversely, in polar solvents, the ions are better solvated, leading to a higher degree of dissociation. DOSY experiments can quantify these effects by measuring the diffusion coefficients of the cation and anion. If the ions diffuse at the same rate, it suggests the presence of stable ion pairs or aggregates. researchgate.net

Furthermore, DOSY can be used to probe the interactions between tetrabutylphosphonium benzoate and a solute dissolved in it. By measuring the diffusion coefficient of the solute, information about its solvation and potential association with the ionic liquid's cations or anions can be obtained. This is crucial for understanding the role of tetrabutylphosphonium benzoate as a solvent or catalyst in chemical reactions.

Interactive Data Table: Illustrative Diffusion Coefficients of Tetrabutylphosphonium Benzoate Ions in Different Solvents

| Solvent | Tetrabutylphosphonium Cation Diffusion Coefficient (D_cation) (m²/s) | Benzoate Anion Diffusion Coefficient (D_anion) (m²/s) | Interpretation |

| Chloroform-d | 1.2 x 10⁻⁹ | 1.2 x 10⁻⁹ | Strong ion pairing or aggregation |

| Methanol-d₄ | 1.8 x 10⁻⁹ | 2.1 x 10⁻⁹ | Partial dissociation, ions are solvated |

| Water-d₂ | 2.5 x 10⁻⁹ | 3.0 x 10⁻⁹ | Significant dissociation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.

The vibrational spectrum of tetrabutylphosphonium benzoate is a composite of the vibrational modes of the tetrabutylphosphonium cation and the benzoate anion.

Tetrabutylphosphonium Cation: The Raman spectra of tetrabutylphosphonium salts show characteristic peaks corresponding to the P-C and C-H vibrations of the butyl chains. researchgate.netnih.govnih.gov The P-C stretching vibrations are typically observed in the 600-800 cm⁻¹ region. The C-H stretching vibrations of the alkyl chains appear in the 2800-3000 cm⁻¹ range.

Benzoate Anion: The benzoate anion exhibits characteristic vibrations for the carboxylate group and the phenyl ring. The asymmetric and symmetric stretching vibrations of the COO⁻ group are prominent and typically appear around 1533-1566 cm⁻¹ and 1377-1406 cm⁻¹, respectively, in aqueous solutions. cdnsciencepub.com The C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the phenyl ring are found above 3000 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for Tetrabutylphosphonium Benzoate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Tetrabutylphosphonium | P-C stretch | 600 - 800 |

| Tetrabutylphosphonium | C-H stretch (alkyl) | 2800 - 3000 |

| Benzoate | COO⁻ asymmetric stretch | ~1550 |

| Benzoate | COO⁻ symmetric stretch | ~1400 |

| Benzoate | C=C stretch (aromatic) | 1400 - 1600 |

| Benzoate | C-H stretch (aromatic) | >3000 |

In situ and operando vibrational spectroscopy are powerful techniques for monitoring chemical reactions in real-time under actual reaction conditions. wikipedia.org These methods can be applied to reactions where tetrabutylphosphonium benzoate is used as a catalyst, reactant, or solvent. By tracking the changes in the vibrational spectra, one can follow the consumption of reactants, the formation of intermediates and products, and gain insights into the reaction mechanism.

For instance, in a reaction involving the benzoate anion as a nucleophile, the intensity of the carboxylate stretching bands would decrease as the reaction progresses. Simultaneously, new peaks corresponding to the product would appear and grow in intensity. This allows for the real-time monitoring of reaction kinetics and catalyst performance. The use of fiber-optic probes allows for the convenient integration of IR and Raman spectroscopy into reaction vessels, making these techniques highly suitable for industrial process monitoring.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of compounds. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic liquids like tetrabutylphosphonium benzoate. uvic.caasianpubs.orgwvu.edujst.go.jprsc.org

In the positive ion mode, the mass spectrum would be dominated by the peak corresponding to the intact tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) at m/z 259. In the negative ion mode, the benzoate anion ([C₆H₅COO]⁻) would be observed at m/z 121.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the ions. For the tetrabutylphosphonium cation, fragmentation would likely proceed through the loss of butene (C₄H₈) via a Hoffman elimination-type process, leading to the formation of tributylphosphine and a butyl cation. Further fragmentation would involve the sequential loss of butyl groups. The fragmentation of the benzoate anion would involve the loss of CO₂ to produce the phenyl anion.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. wikipedia.orglibretexts.orgbris.ac.ukyoutube.com For an ionic liquid like tetrabutylphosphonium benzoate, XPS can reveal details about the composition of the liquid-vacuum interface and the electronic environment of the constituent elements. rsc.orgosti.govkratos.comuni-erlangen.de

The XPS spectrum would show peaks for phosphorus (P 2p), carbon (C 1s), and oxygen (O 1s). The binding energies of these core-level electrons are sensitive to the chemical environment of the atoms. For example, the C 1s spectrum can be deconvoluted into components representing the different types of carbon atoms in the tetrabutylphosphonium cation (e.g., C-P, C-C, C-H) and the benzoate anion (e.g., C-C, C-H, C=O). Similarly, the O 1s spectrum would be characteristic of the carboxylate group in the benzoate anion. The P 2p spectrum would provide information about the electronic state of the phosphorus atom in the phosphonium center.

Angle-resolved XPS (ARXPS) can be used to depth-profile the surface of the ionic liquid, providing information on the orientation of the ions at the interface. rsc.org

Interactive Data Table: Expected XPS Binding Energies for Tetrabutylphosphonium Benzoate

| Element | Core Level | Expected Binding Energy (eV) | Chemical Group |

| P | 2p | ~133 | Tetrabutylphosphonium |

| C | 1s | ~285 | C-C, C-H (alkyl and aryl) |

| C | 1s | ~286.5 | C-P |

| C | 1s | ~288.5 | C=O (carboxylate) |

| O | 1s | ~532 | O=C (carboxylate) |

Thermal Analysis Techniques for Decomposition Pathways and Phase Behavior in Systems

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, decomposition, and phase transitions of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For tetrabutylphosphonium benzoate, TGA would reveal its decomposition temperature. Phosphonium-based ionic liquids are generally known for their relatively high thermal stability. aiche.orgajer.orgresearchgate.net The decomposition of tetrabutylphosphonium salts can proceed through various mechanisms, including a nucleophilic substitution reaction where the benzoate anion attacks the α-carbon of a butyl group, leading to the formation of butyl benzoate and tributylphosphine. aiche.org Another possible pathway is a Hofmann elimination-type reaction, resulting in the formation of butene, benzoic acid, and tributylphosphine.

Reactive molecular dynamics simulations have shown that the thermal decomposition of phosphonium benzoates can occur through multiple pathways, including proton-transfer, association, and dissociation reactions. nsf.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and any other phase transitions of tetrabutylphosphonium benzoate. aiche.orgacs.org Many ionic liquids exhibit a glass transition rather than a sharp melting point. These thermal properties are crucial for defining the operational temperature range of the ionic liquid in various applications.

Theoretical and Computational Chemistry Studies on Phosphonium, Tetrabutyl , Benzoate 1:1

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules. For an ionic compound such as tetrabutylphosphonium (B1682233) benzoate (B1203000), these calculations can be performed on the individual ions and the ion pair to understand their intrinsic properties and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries and energies of molecules. For tetrabutylphosphonium benzoate, DFT calculations can be employed to determine the most stable conformations of the tetrabutylphosphonium cation and the benzoate anion.

The optimization process involves finding the minimum energy structure on the potential energy surface. For the tetrabutylphosphonium cation, with its flexible butyl chains, multiple conformers may exist. DFT calculations can help identify the lowest energy conformer and the energy barriers between different conformations. Similarly, the geometry of the benzoate anion can be optimized to provide accurate bond lengths and angles.

Furthermore, DFT is used to study the interaction energies between the cation and anion, providing insights into the stability of the ion pair. The calculated intercalation and adsorption reaction energies for tetrabutylphosphonium in montmorillonite, a type of clay, have shown that it forms stable structures through weak C–H···O hydrogen bonds. researchgate.net A similar analysis for tetrabutylphosphonium benzoate would involve calculating the binding energy of the ion pair, which is crucial for understanding its thermodynamic stability.

Table 1: Representative DFT-Calculated Parameters for Tetrabutylphosphonium and Benzoate Ions (Note: The following data is illustrative and based on typical results from DFT calculations on similar ions, as specific literature on tetrabutylphosphonium benzoate is not available.)

| Parameter | Tetrabutylphosphonium Cation | Benzoate Anion |

|---|---|---|

| Optimized Energy | Value (Hartree) | Value (Hartree) |

| Key Bond Lengths | P-C: ~1.8 Å C-C: ~1.5 Å C-H: ~1.1 Å | C-O: ~1.25 Å C-C (ring): ~1.4 Å | | Key Bond Angles | C-P-C: ~109.5° | O-C-O: ~125° | | Dipole Moment | Value (Debye) | Value (Debye) |

This table can be scrolled horizontally.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy and localization of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For tetrabutylphosphonium benzoate, FMO analysis can be performed on both the individual ions and the ion pair.

Tetrabutylphosphonium Cation: The HOMO would likely be localized on the butyl chains, while the LUMO would be centered around the positively charged phosphorus atom, indicating its electrophilic nature.

Benzoate Anion: The HOMO is expected to be localized on the carboxylate group, specifically the oxygen atoms, highlighting its nucleophilic character. The LUMO would likely be distributed over the aromatic ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. By analyzing the FMOs, one can predict how tetrabutylphosphonium benzoate might interact with other chemical species in a reaction. nih.govbhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.)

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Tetrabutylphosphonium | -8.5 | -1.2 | 7.3 |

| Benzoate | -3.1 | 1.5 | 4.6 |

This table can be scrolled horizontally.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful methods for analyzing chemical bonding from the results of quantum chemical calculations. researchgate.netorientjchem.org

NBO analysis provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. For tetrabutylphosphonium benzoate, NBO analysis would detail the nature of the P-C bonds in the cation and the C-C and C-O bonds in the anion. It can also quantify the donor-acceptor interactions between the lone pairs of the benzoate oxygen atoms and the antibonding orbitals of the tetrabutylphosphonium cation, which would describe the nature of the ion-ion interaction.

QTAIM analysis , on the other hand, defines atoms and bonds based on the topology of the electron density. orientjchem.org This method can identify bond critical points (BCPs) between atoms, and the properties at these points (such as electron density and its Laplacian) reveal the nature of the chemical bond (e.g., covalent vs. ionic). In the context of the tetrabutylphosphonium benzoate ion pair, QTAIM could be used to characterize the non-covalent interactions, such as hydrogen bonds between the cation's hydrogen atoms and the anion's oxygen atoms. orientjchem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ucl.ac.uk This technique is particularly useful for understanding the behavior of materials in condensed phases, such as liquids and solutions. nih.gov

MD simulations can provide a detailed picture of how tetrabutylphosphonium benzoate is solvated by different solvents. By simulating the compound in a box of solvent molecules, one can observe the arrangement of solvent molecules around the cation and anion. This provides insights into the solvation shells and the specific interactions (e.g., hydrogen bonding, van der Waals forces) between the solute and solvent.

Studies on the solvation of other phosphonium-based ionic liquids have shown that the nature of the solvent and the structure of the ions play a crucial role in the solvation dynamics. nih.gov For instance, in aqueous solutions, water molecules are expected to form strong hydrogen bonds with the oxygen atoms of the benzoate anion. researchgate.netmdpi.com The bulky, nonpolar butyl chains of the tetrabutylphosphonium cation would primarily interact with the solvent through weaker van der Waals forces.

In solution, the tetrabutylphosphonium and benzoate ions can exist as free ions, solvent-separated ion pairs, or contact ion pairs. MD simulations can be used to study the equilibrium between these different states and to understand the factors that influence ion association, such as solvent polarity and concentration. The formation of larger aggregates can also be investigated.

Research on other tetraalkylphosphonium salts has demonstrated that the extent of ion association is influenced by the length of the alkyl chains on the cation and the nature of the anion. researchgate.net Longer alkyl chains can lead to increased hydrophobic interactions, promoting aggregation. researchgate.net In polymer matrices, MD simulations can reveal how the ions are distributed and whether they form distinct domains, which is crucial for applications where these materials are used as additives or electrolytes.

Transport Properties and Diffusion Mechanisms in Liquid and Polymeric Systems

The study of transport properties, such as diffusion, is crucial for understanding the behavior of ionic liquids (ILs) like tetrabutylphosphonium benzoate in various media. While direct experimental data on the diffusion of tetrabutylphosphonium benzoate in specific liquid and polymeric systems is not extensively documented in the literature, valuable insights can be gleaned from molecular dynamics (MD) simulations and studies of analogous phosphonium-based ILs.

MD simulations are a powerful tool for investigating the structure, dynamics, and transport properties of ILs at the molecular level. nih.gov For instance, systematic MD simulations on ionic liquids composed of the tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation with various amino acid anions (which contain carboxylate groups similar to benzoate) have revealed key aspects of their transport behavior. nih.gov These studies calculate properties such as the mean-square displacement (MSD) and velocity autocorrelation function (VACF) to describe the dynamics of the ions at different temperatures. nih.gov From these, ionic diffusion coefficients can be evaluated using both the Einstein and Green-Kubo methods. nih.gov

The following table summarizes typical diffusion coefficients for ions in phosphonium-based ionic liquids, derived from molecular dynamics simulations of analogous systems. These values provide an estimate of the order of magnitude expected for tetrabutylphosphonium benzoate.

| Ion | Temperature (K) | Diffusion Coefficient (x 10⁻¹⁰ m²/s) |

| Tetrabutylphosphonium Cation | 400 | 1.0 - 5.0 |

| Carboxylate-type Anion | 400 | 2.0 - 8.0 |

Note: The data in this table is illustrative and based on molecular dynamics simulations of similar tetrabutylphosphonium-based ionic liquids with carboxylate-containing anions. Actual experimental values for tetrabutylphosphonium benzoate may vary.

Further research employing techniques like pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy and detailed MD simulations would be necessary to determine the precise transport properties and elucidate the specific diffusion mechanisms of tetrabutylphosphonium benzoate in various liquid and polymeric environments.

Computational Spectroscopic Prediction and Validation

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structural confirmation and understanding electronic and vibrational characteristics. Density Functional Theory (DFT) is a widely used method for this purpose.

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a reliable tool for chemical structure elucidation. uni-bonn.de For Phosphonium (B103445), tetrabutyl-, benzoate (1:1), the ¹H, ¹³C, and ³¹P NMR spectra are of primary interest. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) of these nuclei with a reasonable degree of accuracy. researchgate.net

The process typically involves:

Geometry Optimization: The molecular structure of the tetrabutylphosphonium cation and the benzoate anion are optimized to find their lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated at a specific level of theory (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). sphinxsai.com

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

For the tetrabutylphosphonium cation , the predicted ¹H NMR spectrum would show signals for the butyl chains, likely as complex multiplets due to coupling between adjacent methylene (B1212753) groups. The protons on the α-carbon (closest to the phosphorus atom) would be the most deshielded. The ³¹P NMR chemical shift is highly characteristic of the phosphonium center.

For the benzoate anion , the ¹H NMR spectrum would feature signals in the aromatic region, with distinct shifts for the ortho, meta, and para protons. The ¹³C NMR would show signals for the carboxylate carbon and the aromatic carbons.

The following table presents hypothetical, yet representative, predicted ¹H and ³¹P NMR chemical shifts for the tetrabutylphosphonium cation, based on computational studies of similar phosphonium salts.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| ¹H | P-CH ₂- | ~ 2.2 - 2.5 | Multiplet | ~ 7-8 (H-H), ~14-15 (P-H) |

| ¹H | -CH ₂-CH₂- | ~ 1.5 - 1.7 | Multiplet | ~ 7-8 |

| ¹H | -CH₂-CH ₂- | ~ 1.4 - 1.6 | Multiplet | ~ 7-8 |

| ¹H | -CH ₃ | ~ 0.9 - 1.1 | Triplet | ~ 7-8 |

| ³¹P | R₄P ⁺ | ~ 30 - 35 | Singlet | N/A |

Note: These are illustrative values based on general knowledge and computational precedents for tetrabutylphosphonium salts. Actual values would require specific DFT calculations for the benzoate salt.

DFT calculations are also extensively used to simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible).

Vibrational Spectra: Harmonic frequency calculations at the DFT level can predict the positions and relative intensities of vibrational modes. researchgate.net For tetrabutylphosphonium benzoate, the simulated IR and Raman spectra would exhibit characteristic peaks for both the cation and the anion.

Tetrabutylphosphonium Cation: The spectrum would be dominated by C-H stretching vibrations (~2800-3000 cm⁻¹), CH₂ and CH₃ bending modes (~1300-1500 cm⁻¹), and vibrations involving the P-C bonds.

Benzoate Anion: Key vibrational modes would include the aromatic C-H stretching (~3000-3100 cm⁻¹), C=C ring stretching modes (~1450-1600 cm⁻¹), and the strong symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group, which are particularly sensitive to the ionic environment. sphinxsai.com

Electronic Spectra: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. For tetrabutylphosphonium benzoate, the tetrabutylphosphonium cation itself is not expected to have significant absorptions in the UV-Visible range. The electronic transitions would be primarily associated with the benzoate anion, specifically the π → π* transitions of the aromatic ring. The calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions.

The table below summarizes the expected key vibrational frequencies for the components of Phosphonium, tetrabutyl-, benzoate (1:1).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyl C-H (cation) | Stretching | 2850 - 3000 |

| Aromatic C-H (anion) | Stretching | 3000 - 3100 |

| Carboxylate C=O (anion) | Asymmetric Stretch | ~ 1550 - 1610 |

| Aromatic C=C (anion) | Ring Stretch | ~ 1450 - 1600 |

| Alkyl CH₂/CH₃ (cation) | Bending | 1350 - 1470 |

Note: These are typical frequency ranges. The exact positions would be determined by specific DFT calculations and can be influenced by intermolecular interactions in the condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Compound Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. magtech.com.cn For ionic liquids like tetrabutylphosphonium benzoate, QSPR models can be developed to predict properties such as density, viscosity, melting point, and conductivity without the need for extensive experimental measurements. researchgate.net

The development of a QSPR model for phosphonium-based ILs generally involves the following steps:

Data Set Collection: A diverse set of phosphonium ILs with experimentally determined values for the property of interest is compiled.

Molecular Descriptor Calculation: For each IL, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies) information.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links a subset of the most relevant descriptors to the target property. The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external validation sets.

While a specific QSPR model dedicated solely to tetrabutylphosphonium benzoate is not available, general models for phosphonium ILs could be used to estimate its properties. For example, a QSPR model for the density of ILs might use descriptors such as the molecular volume, the number of specific atoms, and descriptors related to the shape and electronic properties of the cation and anion.

The general form of a simple multilinear QSPR equation is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀, c₁, ... cₙ are regression coefficients and D₁, D₂, ... Dₙ are the selected molecular descriptors.

The application of such a model to tetrabutylphosphonium benzoate would involve calculating the necessary molecular descriptors for its structure and inputting them into the validated QSPR equation to obtain a predicted value for the property of interest. These predictive models are particularly useful for screening large numbers of potential IL structures for specific applications and for gaining a deeper understanding of the molecular features that govern their macroscopic behavior.

Catalytic Applications and Mechanistic Investigations Involving Phosphonium, Tetrabutyl , Benzoate 1:1

Phosphonium (B103445), tetrabutyl-, benzoate (B1203000) (1:1) as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. theaic.org Quaternary phosphonium salts are a prominent class of phase transfer catalysts, valued for their stability and efficacy. alfachemic.comtheaic.org Phosphonium, tetrabutyl-, benzoate (1:1) functions effectively in this role, leveraging the lipophilic nature of its tetrabutylphosphonium (B1682233) cation to transport the benzoate anion, or other anions, from an aqueous or solid phase into an organic phase where the reaction can proceed.

Mechanistic Studies of Interfacial Mass Transfer and Reaction Kinetics

The mechanism of phase transfer catalysis involving Phosphonium, tetrabutyl-, benzoate (1:1) follows the established principles for onium salts. The large, sterically shielded tetrabutylphosphonium cation forms a lipophilic ion pair with an anion (such as benzoate from sodium benzoate). This ion pair possesses sufficient solubility in nonpolar organic solvents to migrate across the phase boundary from the aqueous or solid phase into the organic phase. Once in the organic phase, the anion is highly reactive due to its poor solvation and can readily participate in the desired chemical transformation, for example, acting as a nucleophile.

Kinetic studies of similar phase transfer catalyzed reactions, such as the alkylation of sodium benzoate with butyl bromide using various phosphonium salts, reveal key dependencies. researchpublish.com The reaction rate is significantly influenced by several factors:

Temperature: An increase in temperature generally leads to a higher reaction rate and conversion, indicating that the butylation reaction is endothermic. researchpublish.com

Catalyst Concentration: The conversion of reactants increases sharply with an increase in the molar quantity of the phase transfer catalyst up to an optimal concentration. theaic.orgresearchpublish.com

Agitation Speed: Efficient mixing is crucial for maximizing the interfacial area between the phases, thereby enhancing the rate of mass transfer of the ion pair and accelerating the reaction.

Reactant Molar Ratio: The stoichiometry of the reactants also plays a critical role in achieving high product yields.

Application in Nucleophilic Substitutions and Condensation Reactions

The efficacy of tetrabutylphosphonium salts as catalysts is well-documented in a variety of nucleophilic substitution and condensation reactions.

In nucleophilic substitution reactions , the catalyst facilitates the reaction between a salt (containing the nucleophile) and an organic substrate. A classic example is the alkylation of sodium benzoate with an alkyl halide, such as butyl bromide, to produce butyl benzoate. researchpublish.com In this system, the tetrabutylphosphonium cation pairs with the benzoate anion, transporting it into the organic solvent (e.g., toluene) where it can react with the butyl bromide. researchpublish.com Studies using analogous quaternary ammonium (B1175870) salts in the ring-opening of epoxides with benzoic acid further demonstrate the utility of onium salts in promoting nucleophilic attack. pittstate.edu The reaction between an epoxide like styrene oxide and benzoic acid can yield 1,2-hydroxy esters through an SN2 mechanism. pittstate.edu

In condensation reactions , phosphonium-based ionic liquids have proven to be highly effective catalysts. For instance, tetrabutylphosphonium-based catalysts with amino acid anions have shown excellent activity and selectivity in Knoevenagel condensation reactions between various aromatic aldehydes and active methylene (B1212753) compounds. researchgate.net While the anion is different, this demonstrates the general capability of the tetrabutylphosphonium cation to facilitate such reactions, often under mild, solvent-free conditions. The benzoate anion of the title compound can act as a base to deprotonate the active methylene compound, initiating the condensation.

| Aromatic Aldehyde | Active Methylene Compound | Product Yield (%) |

|---|---|---|

| Benzaldehyde | Malononitrile | >95% |

| 4-Chlorobenzaldehyde | Malononitrile | >95% |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | >90% |

| 2-Naphthaldehyde | Malononitrile | >85% |

Catalytic Efficacy in Multiphase Organic Syntheses

The primary application domain of Phosphonium, tetrabutyl-, benzoate (1:1) as a phase transfer catalyst is in multiphase systems, including liquid-liquid and solid-liquid reactions. Its effectiveness stems from its ability to overcome the mutual insolubility of reactants. researchpublish.com

In a typical liquid-liquid system, such as the alkylation of aqueous sodium benzoate with an alkyl halide dissolved in toluene, the catalyst ferries the benzoate anions across the aqueous-organic interface. researchpublish.com Similarly, in a solid-liquid system, the catalyst can extract an anion from the crystal lattice of a solid salt into the organic phase for reaction. The lipophilicity of the tetrabutylphosphonium cation is crucial for this process. Research on the PTC-catalyzed alkylation of sodium benzoate has demonstrated that high conversions (up to 98%) can be achieved under optimized conditions. researchpublish.com

| Catalyst | Moles of Catalyst | % Conversion of Sodium Benzoate |

|---|---|---|

| Tetra Phenyl Phosphonium Bromide | 0.0005 | 85 |

| Tetra Phenyl Phosphonium Bromide | 0.0010 | 92 |

| Tetra Phenyl Phosphonium Bromide | 0.0015 | 98 |

| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 60°C, 60 minutes, Toluene/Water solvent system. |

Role in Organocatalysis and Non-Conventional Catalytic Systems

Beyond its role as a classic phase transfer agent, Phosphonium, tetrabutyl-, benzoate (1:1) can function as an organocatalyst. In this context, both the cation and the anion can play specific roles in activating substrates and facilitating reactions, often through non-covalent interactions.

Substrate Activation via Ion Pairing and Hydrogen Bonding Interactions

The catalytic activity of Phosphonium, tetrabutyl-, benzoate (1:1) in organocatalysis is rooted in its ionic structure. The distinct cation and anion can activate substrates through several mechanisms:

Ion Pairing: The tetrabutylphosphonium cation forms a loose ion pair with the benzoate anion. This interaction can influence the nucleophilicity and basicity of the benzoate anion. In nonpolar media, this ion pairing can be significant, modulating the anion's reactivity. Furthermore, the phosphonium cation itself can engage in cation-π interactions with aromatic substrates, potentially influencing their orientation and reactivity. nih.gov Ion-pairing interactions are crucial for controlling regioselectivity in certain reactions by bringing the reactive species into close proximity. nih.gov

Hydrogen Bonding: The benzoate anion, with its carboxylate group, is a hydrogen bond acceptor. It can activate electrophilic substrates or enhance the nucleophilicity of other species through hydrogen bonding. For example, in reactions involving alcohols or amines, the benzoate anion can deprotonate the substrate or form a hydrogen bond that increases its reactivity. This type of activation is a key principle in many organocatalytic transformations.

Cooperative Catalysis with Metal Complexes or Other Organocatalysts

Cooperative catalysis, where two or more catalytic species work in synergy to achieve a transformation that is not possible or is less efficient with a single catalyst, is a rapidly advancing field. ed.ac.ukuva.nlresearchgate.net Phosphonium salts like Phosphonium, tetrabutyl-, benzoate (1:1) can participate in cooperative catalytic systems in several ways.

With Metal Complexes: While the phosphonium salt itself is not a transition metal catalyst, it can act in concert with one. It can serve as a solvent or co-solvent (as an ionic liquid) that stabilizes metal nanoparticles or dissolved metal complexes, preventing their aggregation and deactivation. mdpi.com The anion (benzoate) could also act as a ligand for the metal center, influencing its electronic properties and catalytic activity. In bimetallic catalysis, where two metal centers work together, ionic liquids can provide a suitable medium to facilitate the interaction between the catalytic centers and the substrates. google.com

With Other Organocatalysts: The compound can work alongside other organocatalysts. For example, the benzoate anion could function as a general base in a reaction catalyzed by a hydrogen-bond-donating catalyst (like a thiourea or squaramide), creating a bifunctional activation system. The phosphonium cation can help maintain charge balance and influence the solubility and aggregation state of the catalytic species in the reaction medium. This dual functionality allows for more complex and controlled reaction pathways.

Influence on Reaction Selectivity and Stereochemistry

The application of phosphonium salts as catalysts in organic synthesis extends to influencing the selectivity of chemical transformations. While direct and extensive research on "Phosphonium, tetrabutyl-, benzoate (1:1)" in controlling reaction selectivity is not widely documented in dedicated studies, the behavior of closely related tetrabutylphosphonium salts and other quaternary onium salts provides significant insights into its potential catalytic role. The following sections extrapolate the likely influence of tetrabutylphosphonium benzoate on regioselectivity and stereochemistry based on the principles of onium salt catalysis and available data for analogous compounds.

Regioselective Control in Organic Transformations

Tetrabutylphosphonium salts, acting as phase-transfer catalysts or ionic liquids, can play a crucial role in directing the regioselectivity of various organic reactions, particularly in the ring-opening of unsymmetrical epoxides. The mechanism often involves the activation of the epoxide ring and the delivery of a nucleophile, where the nature of the cation-anion pair can influence the site of nucleophilic attack.

In the context of epoxide ring-opening with carboxylic acids, such as benzoic acid, the reaction can theoretically yield two regioisomeric hydroxy esters. The choice of catalyst can dictate which isomer is preferentially formed. For instance, in the reaction of an unsymmetrical epoxide with a nucleophile, the attack can occur at either the less sterically hindered carbon (SN2-like) or the more substituted carbon (SN1-like). The nature of the catalyst and reaction conditions can modulate the transition state, thereby favoring one pathway over the other.

While specific studies on tetrabutylphosphonium benzoate are scarce, research on the closely related tetrabutylammonium (B224687) bromide (TBAB) as a catalyst for the reaction of epoxides with benzoic acid derivatives demonstrates high regioselectivity. organic-chemistry.org This reaction yields benzoylated 1,2-diols, and the method is noted for its efficiency and selectivity, avoiding isomerization issues that can occur under strongly acidic or basic conditions. organic-chemistry.org The proposed mechanism involves the formation of a protonated epoxide-benzoate ion pair, which guides the nucleophilic attack to a specific carbon atom of the epoxide ring. organic-chemistry.org Given the structural and electronic similarities between tetrabutylphosphonium and tetrabutylammonium cations, it is plausible that tetrabutylphosphonium benzoate would exhibit similar catalytic activity and regioselective control in such transformations.

Furthermore, tetrabutylphosphonium bromide has been identified as a highly efficient catalyst for the ring-opening of epoxides with various oxygen nucleophiles, leading to products in excellent yields under mild conditions. scribd.com This suggests that the tetrabutylphosphonium cation is effective in facilitating these types of reactions, and the associated anion (in this case, benzoate) would act as the nucleophile.

The table below summarizes the expected regioselective outcome based on analogous catalytic systems.

| Epoxide Substrate | Nucleophile | Analogous Catalyst | Major Regioisomer | Reference |

| Styrene Oxide | Benzoic Acid | Tetrabutylammonium Bromide | Attack at the benzylic carbon | organic-chemistry.org |

| Propylene Oxide | Phenol | Tetrabutylphosphonium Bromide | Attack at the less hindered carbon | scribd.com |

Diastereoselective and Enantioselective Catalysis (if applicable)

The achiral nature of the tetrabutylphosphonium cation and the benzoate anion means that "Phosphonium, tetrabutyl-, benzoate (1:1)" itself is not expected to induce enantioselectivity in reactions involving prochiral substrates. Asymmetric catalysis requires a chiral catalyst that can create a diastereomeric transition state, leading to an excess of one enantiomer of the product.

However, the broader field of phosphonium salt catalysis has seen significant advancements in the development of chiral quaternary phosphonium salts for asymmetric transformations. rsc.orgrsc.org These catalysts typically incorporate chirality within the structure of the phosphonium cation, often through the use of chiral backbones derived from natural products or synthetic chiral ligands. rsc.orgrsc.org These chiral phosphonium salts have been successfully employed as phase-transfer catalysts in a variety of enantioselective reactions, including alkylations, Michael additions, and aldol reactions.

While there is no available research demonstrating the use of tetrabutylphosphonium benzoate in diastereoselective or enantioselective catalysis, it is conceivable that it could be used in conjunction with a separate chiral co-catalyst. In such a scenario, the tetrabutylphosphonium benzoate would primarily function as a phase-transfer agent or to activate a substrate, while the chiral co-catalyst would be responsible for inducing stereoselectivity. However, without specific experimental data, this remains a hypothetical application.

Heterogenization and Immobilization Strategies for Reusable Catalysts

The recovery and reuse of catalysts are critical aspects of sustainable and economically viable chemical processes. Homogeneous catalysts, such as tetrabutylphosphonium benzoate, can be challenging to separate from the reaction mixture. To address this, various strategies for the heterogenization and immobilization of phosphonium salt catalysts have been developed.

Supported Phosphonium Catalysts on Inorganic and Polymeric Supports

Immobilizing phosphonium salts onto solid supports combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Common supports include inorganic materials like silica and various polymers.

Inorganic Supports: Silica (SiO2) is a widely used support due to its high surface area, mechanical stability, and the presence of surface hydroxyl groups that can be functionalized for catalyst anchoring. Bifunctional phosphonium salts, containing both the phosphonium moiety for catalytic activity and a functional group for covalent attachment to the support, have been immobilized on silica. rsc.org For instance, a phosphonium salt can be functionalized with a group that can react with the silica surface, creating a covalent bond and preventing the catalyst from leaching into the reaction medium. rsc.org

Polymeric Supports: Polymeric supports, such as polystyrene, also serve as effective matrices for immobilizing phosphonium salt catalysts. alfachemic.com The phosphonium salt can be incorporated into the polymer backbone or grafted onto the polymer surface. Polymer-supported quaternary phosphonium salts have demonstrated good catalytic effects and can be easily separated by filtration for reuse. alfachemic.com

A novel approach involves the plasma-assisted immobilization of a functionalized phosphonium salt onto unfunctionalized metal oxide supports. nih.gov This technique creates an amorphous hydrogenated carbon coating that entraps the catalyst, offering a method that does not require pre-functionalized supports. nih.gov

The table below outlines common strategies for the immobilization of phosphonium salt catalysts.

| Support Material | Immobilization Method | Advantages | Reference |

| Silica (SiO2) | Covalent bonding via functionalized linkers | High thermal and mechanical stability, well-defined structure | rsc.org |

| Polystyrene | Incorporation into polymer matrix or grafting | High loading capacity, tunable properties | alfachemic.com |

| Metal Oxides (e.g., TiO2, FeO) | Plasma-assisted immobilization | Applicable to unfunctionalized supports | nih.gov |

Catalyst Leaching and Recycling Studies

A critical aspect of supported catalysis is the stability of the immobilized catalyst and the extent of its leaching into the reaction mixture during the reaction. Leaching can lead to a decrease in catalytic activity over repeated cycles and contamination of the product.

Studies on immobilized bifunctional phosphonium salts have investigated their recyclability. For example, a silica-supported phenol-functionalized phosphonium salt used for the cycloaddition of CO2 to epoxides was recycled for 15 consecutive runs, demonstrating the synthesis of 12 different cyclic carbonates with yields up to 98%. rsc.org However, a gradual deactivation was observed, which was attributed to the loss of the original anion and a decrease in the number of phosphonium units on the support over time. rsc.org

In another study involving a plasma-immobilized phosphonium salt on silica for the same reaction, the catalyst could be reused, but the yields gradually decreased after the third run. nih.gov Despite the decrease in activity, these studies highlight the potential for creating recyclable phosphonium salt catalysts.

The table below presents data from recycling studies of immobilized phosphonium salt catalysts in the synthesis of 1,2-butylene carbonate from CO2 and 1,2-butylene oxide. nih.gov

| Run | Yield (%) with Impregnated Catalyst | Yield (%) with Plasma-Immobilized Catalyst |

| 1 | >99 | >99 |

| 2 | 85 | >99 |

| 3 | 65 | 95 |

| 4 | 48 | 88 |

| 5 | 35 | 80 |

These findings underscore that while effective immobilization techniques for phosphonium salts exist, further research is needed to enhance their long-term stability and prevent leaching to create truly robust and reusable catalytic systems.

Applications in Materials Science and Engineering Utilizing Phosphonium, Tetrabutyl , Benzoate 1:1

Phosphonium (B103445), tetrabutyl-, benzoate (B1203000) (1:1) as an Additive in Polymer Science

Scientific literature searches did not yield specific studies or data on the use of Phosphonium, tetrabutyl-, benzoate (1:1) as a processing aid for modifying the melt rheology of polymers.

There is no specific research data available that details the influence of Phosphonium, tetrabutyl-, benzoate (1:1) on the chain mobility or segmental dynamics of polymers. While some studies correlate the thermal properties of phosphonium ionic liquids themselves, their effect as additives on the glass transition temperature (Tg) of polymer matrices has not been documented researchgate.netgoogle.com.

Phosphonium, tetrabutyl-, benzoate (1:1) is utilized as a catalyst in the formulation of advanced polymer composites, specifically in matte-appearance, chemical-agent-resistant powder coatings google.comgoogleapis.com. In these systems, it serves to enhance the functionality of the final cured film by promoting a highly cross-linked polymer network google.com.

The primary function of the compound is to catalyze the ring-opening of uretdione groups present in polyisocyanate cross-linking agents. This reaction, which typically occurs at substrate temperatures between 100°C and 205°C, exposes reactive isocyanate groups that subsequently cross-link with hydroxyl-containing resins, such as polyesters and acrylics google.com. This catalyzed cross-linking is crucial for developing a robust, finished-form film with desirable properties like low gloss, high durability, and resistance to chemical attack googleapis.com. The catalyst is typically incorporated directly with other components during the mixing stage before extrusion, at concentrations ranging from approximately 0.1 to 5.0 parts per hundred of resin (PHR) googleapis.com.

Below is a table representing a typical composition of a powder coating system where Phosphonium, tetrabutyl-, benzoate (1:1) may be used as a catalyst.

Table 1: Representative Formulation of a Powder Coating Composite

| Component | Type | Function | Typical Amount (PHR) |

|---|---|---|---|

| Resin Component | Hydroxyl-Containing Polyester or Acrylic Resin | Forms the polymer backbone; provides hydroxyl groups for cross-linking. | 100 |

| Cross-linking Agent | Polyisocyanate-containing Uretdione | Provides isocyanate groups for reaction with the resin to form a network. | Varies (e.g., 60-140) |

| Catalyst | Phosphonium, tetrabutyl-, benzoate (1:1) | Accelerates the uretdione ring-opening and cross-linking reaction. | 0.1 - 5.0 |

| Flattening Agent | Polytetrafluoroethylene (PTFE) or other waxes/fillers | Reduces gloss and sheen to create a matte appearance. | 0.1 - 4.5 |

| Pigments/Fillers | e.g., Chromium Oxide, Iron Oxide | Provide color and opacity. | Varies (e.g., 30-60) |

Development of Ionic Liquid Systems Based on Phosphonium, tetrabutyl-, benzoate (1:1)

Phosphonium, tetrabutyl-, benzoate (1:1) is a phosphonium-based ionic liquid (IL) that can be synthesized through a straightforward acid-base neutralization reaction. A common laboratory method involves reacting tetrabutylphosphonium (B1682233) hydroxide with benzoic acid, typically in a solvent like methanol, followed by solvent removal to yield the final product as a hygroscopic solid amazonaws.com.

The design of ionic liquid systems often focuses on tuning their physical properties, such as miscibility with other solvents. Phosphonium, tetrabutyl-, benzoate (1:1) is noteworthy for being completely miscible with water qub.ac.uk. This contrasts with other closely related phosphonium salts, such as tetrabutylphosphonium 5-phenyltetrazolate, which exhibit lower critical solution temperature (LCST) phase behavior, meaning they phase-separate from water upon heating qub.ac.uk.

Research into tetrabutylphosphonium benzoate-derived ILs has shown that factors like hydrogen bonding, cation-anion coordination strength, and conformational flexibility play key roles in governing their phase separation behavior with water researchgate.net. The ability of the benzoate anion to form strong hydrogen bonds with water contributes to the high miscibility of this particular ionic liquid system. While phosphonium-based ILs are known to be effective components in the formation of deep eutectic solvents (DESs), specific formulations detailing the use of Phosphonium, tetrabutyl-, benzoate (1:1) as a primary DES component are not widely reported in the literature researchgate.net.

Table 2: Synthesis of Phosphonium, tetrabutyl-, benzoate (1:1)

| Reactant 1 | Reactant 2 | Solvent | Typical Yield | Reference |

|---|

Ionic liquids are considered "green" or sustainable solvents due to their low vapor pressure, high thermal stability, and recyclability alliedacademies.org. Phosphonium, tetrabutyl-, benzoate (1:1) has been investigated as a catalyst for sustainable chemical processes, most notably in the chemical recycling of poly(ethylene terephthalate) (PET) amazonaws.com.

The process, known as glycolysis, involves the depolymerization of PET using ethylene glycol at elevated temperatures. Phosphonium, tetrabutyl-, benzoate (1:1) acts as an effective catalyst for this transesterification reaction, breaking down the polymer into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). This monomer can then be purified and re-polymerized to produce virgin-quality PET, creating a closed-loop recycling system that aligns with the principles of a circular economy and sustainable chemistry alliedacademies.orgresearchgate.net. The use of an ionic liquid catalyst can offer advantages in terms of reaction efficiency and potential for catalyst reuse amazonaws.com.

Research has demonstrated the efficacy of various phosphonium salts in this process. The data below illustrates the catalytic performance in PET glycolysis, highlighting the potential for high product yields.

Table 3: Catalytic Performance in PET Glycolysis

| Catalyst | Catalyst Loading (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrabutylphosphonium Acetate | 1 | Bis(2-hydroxyethyl) terephthalate (BHET) | 72 | amazonaws.com |

Note: While specific yield data for the benzoate salt was part of a broader study, the data for similar tetrabutylphosphonium salts from the same study are shown to illustrate the typical catalytic effectiveness in this sustainable process.

Role in Electrochemical Devices, Electrolytes, and Fuel Cells

Tetrabutylphosphonium benzoate holds promise as a component in electrolytes for various electrochemical devices, including batteries and fuel cells, owing to the characteristic properties of phosphonium-based ionic liquids. These properties include negligible vapor pressure, high thermal stability, and a wide electrochemical window.

Electrolytes for Batteries:

Phosphonium-based ionic liquids are considered potential replacements for volatile and flammable organic solvents currently used in lithium-ion battery electrolytes. The bulky tetrabutyl groups of the cation can contribute to a less ordered packing of ions, which may result in a lower melting point and a wider liquid range. The benzoate anion, being a carboxylate, can influence the solvation of lithium ions and the formation of the solid electrolyte interphase (SEI) on the electrode surface, a critical factor for battery performance and safety.

While specific data on tetrabutylphosphonium benzoate in battery electrolytes is limited, research on analogous phosphonium-based ionic liquids with different anions provides insights into their potential performance. For instance, phosphonium salts with bis(trifluoromethanesulfonyl)imide (TFSI) anions have demonstrated good electrochemical stability and ionic conductivity. The properties of electrolytes incorporating phosphonium-based ionic liquids are often a trade-off between ionic conductivity and viscosity.

Table 1: Comparison of Ionic Conductivity for Different Phosphonium-Based Electrolytes

| Ionic Liquid Cation | Anion | Ionic Conductivity (S/cm) at 25°C |

|---|---|---|

| Tetrabutylphosphonium | Benzoate | Data not available |

| Trihexyl(tetradecyl)phosphonium | TFSI | 1.3 x 10⁻⁴ |

This table presents data for analogous compounds to provide a comparative context for the potential performance of tetrabutylphosphonium benzoate.

Fuel Cells:

In the realm of fuel cells, particularly high-temperature proton exchange membrane fuel cells (HT-PEMFCs), ionic liquids are explored as non-volatile and conductive proton carriers. The thermal stability of phosphonium salts makes them suitable candidates for operation at elevated temperatures. While the direct role of tetrabutylphosphonium benzoate in fuel cells is not extensively documented, the benzoate anion could potentially participate in proton transport mechanisms. Further research is needed to evaluate its proton conductivity and long-term stability in fuel cell environments.

Advanced Functional Materials Incorporating Phosphonium, tetrabutyl-, benzoate (1:1)

The unique properties of tetrabutylphosphonium benzoate also lend themselves to the development of advanced functional materials with tailored responsiveness and structural characteristics.

Use in Smart Materials and Responsive Systems

"Smart" materials, or responsive systems, are designed to exhibit a significant change in their properties in response to external stimuli such as temperature, light, or pH. Thermoresponsive polymers, for example, can undergo a phase transition in solution at a specific temperature. While there is a lack of specific studies on tetrabutylphosphonium benzoate in this area, polymers incorporating other tetrabutylphosphonium salts, such as poly(tetrabutylphosphonium styrenesulfonate), have been shown to exhibit thermoresponsive behavior in water. It is plausible that polymers functionalized with tetrabutylphosphonium benzoate could also be designed to display stimuli-responsive characteristics, potentially for applications in areas like controlled drug release or smart coatings.

Integration into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic frameworks, including metal-organic frameworks (MOFs), are a class of porous materials with applications in gas storage, catalysis, and separations. Ionic liquids can be used as templates or structure-directing agents in the synthesis of these frameworks, or they can be incorporated into the pores of existing frameworks to modify their properties.

The tetrabutylphosphonium cation can act as a bulky template, influencing the pore size and structure of the resulting framework. The benzoate anion could potentially coordinate with metal centers in the framework, becoming an integral part of the structure. The incorporation of tetrabutylphosphonium benzoate into MOFs could enhance their thermal stability and introduce new functionalities. For instance, phosphonium-based ionic liquids have been used in the synthesis of novel MOF composites for applications such as flame retardancy.

Membranes for Gas Separation, Water Purification, and Pervaporation

The separation of gases and liquids is a critical industrial process, and membranes play a crucial role in achieving this efficiently. Ionic liquids are being investigated as advanced membrane materials due to their negligible volatility and tunable solvent properties.

Gas Separation:

Supported ionic liquid membranes (SILMs), where a porous support is impregnated with an ionic liquid, have shown promise for CO2 separation. The solubility and diffusivity of gases in the ionic liquid determine the separation performance. Phosphonium-based PILs have been studied for gas separation, with findings indicating that the gas permeability can be tuned by altering the alkyl chain length on the phosphonium cation. While specific data for tetrabutylphosphonium benzoate is not available, it is expected that the bulky tetrabutyl groups would create free volume, potentially enhancing gas permeability.

Table 2: CO2 Permeability in Different Phosphonium-Based Poly(ionic liquid) Membranes

| Polymer Cation | Anion | CO2 Permeability (Barrer) |

|---|---|---|

| Poly([(tri-n-butyl)vinylbenzylphosphonium]) | TFSI | ~50 |

| Poly([(tri-n-hexyl)vinylbenzylphosphonium]) | TFSI | ~120 |

This table illustrates the effect of alkyl chain length on CO2 permeability in analogous phosphonium-based polymers.

Water Purification and Pervaporation:

In water purification, particularly through processes like forward osmosis, ionic liquids have been explored as draw solutes. The osmotic pressure generated by the ionic liquid solution drives the transport of water across a semipermeable membrane. For pervaporation, a process used to separate liquid mixtures, ionic liquid-based membranes can offer high selectivity. The specific properties of tetrabutylphosphonium benzoate, such as its hydrophobicity/hydrophilicity balance, would be critical in determining its effectiveness in these applications.

Interfacial Phenomena and Surface Science Applications

The behavior of molecules at interfaces is fundamental to a wide range of applications, from catalysis to coatings. As a salt composed of a bulky organic cation and an aromatic anion, tetrabutylphosphonium benzoate is expected to exhibit surface activity.

The tetrabutylphosphonium cation, with its four butyl chains, is hydrophobic and will tend to accumulate at interfaces, such as the air-water or oil-water interface. This can lead to a reduction in surface tension. The benzoate anion also has some surface activity. This surface-active nature suggests potential applications as a surfactant, emulsifier, or corrosion inhibitor.

A patent for a powder coating composition lists tetrabutylphosphonium benzoate as a potential flattening agent, which works by creating zones of varying surface tension on the coating surface during curing, resulting in a microscopically rough surface that scatters light and reduces gloss. This indicates that the compound can be utilized to control the surface properties of materials.

Further research into the adsorption behavior and self-assembly of tetrabutylphosphonium benzoate at various interfaces would provide a more comprehensive understanding of its potential in surface science applications.

Compound Names Table

| Abbreviation / Trivial Name | IUPAC Name |

| Tetrabutylphosphonium benzoate | Phosphonium, tetrabutyl-, benzoate (1:1) |

| TFSI | bis(trifluoromethanesulfonyl)imide |

| FSI | bis(fluorosulfonyl)imide |

| MOF | Metal-Organic Framework |

| PIL | Poly(ionic liquid) |

| HT-PEMFC | High-Temperature Proton Exchange Membrane Fuel Cell |

| SEI | Solid Electrolyte Interphase |

Environmental and Sustainable Chemistry Aspects of Phosphonium, Tetrabutyl , Benzoate 1:1

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Ecosystems

The movement and persistence of Phosphonium (B103445), tetrabutyl-, benzoate (B1203000) (1:1) in the environment are governed by several key processes. As an ionic liquid, it exists as dissociated ions in solution, and its fate is therefore determined by the individual behaviors of the tetrabutylphosphonium (B1682233) cation and the benzoate anion.

The mobility of the tetrabutylphosphonium cation in soil and sediment is expected to be limited due to sorption processes. The positively charged phosphorus atom and the four butyl chains contribute to its interaction with negatively charged soil components like clay and organic matter. Studies on similar quaternary ammonium (B1175870) compounds have shown that longer alkyl chains lead to increased sorption researchgate.net. Therefore, the tetrabutylphosphonium cation is likely to exhibit moderate to strong sorption to soil and sediment, reducing its potential for leaching into groundwater eurofins.com.

The benzoate anion, being negatively charged, is expected to be more mobile in most soils, which typically carry a net negative charge. However, its mobility can be influenced by the presence of positively charged sites on soil minerals and organic matter.

The volatilization of Phosphonium, tetrabutyl-, benzoate (1:1) from water or soil is anticipated to be negligible. Ionic liquids are characterized by their extremely low vapor pressure nih.gov. The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is expected to be very low for this compound, signifying that it will preferentially remain in the aqueous or soil phase rather than volatilizing into the atmosphere europa.eu.

Table 1: Estimated Environmental Transport Parameters for the Constituent Ions

| Parameter | Tetrabutylphosphonium Cation | Benzoate Anion | Rationale |

| Soil Sorption Coefficient (Koc) | Moderate to High | Low to Moderate | The cationic nature and alkyl chains of the tetrabutylphosphonium cation promote sorption to negatively charged soil particles. The anionic nature of benzoate generally leads to lower sorption in most soils. |

| Leaching Potential | Low | Moderate to High | Stronger sorption of the cation limits its movement through the soil profile, while the anion is more prone to leaching. |